molecular formula C20H16N4OS B3443957 N~1~-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N~1~-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B3443957
M. Wt: 360.4 g/mol
InChI Key: QLPVUVGYVJKTKY-UHFFFAOYSA-N
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Description

N₁-(1-Naphthyl)-2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a naphthyl group, a sulfanyl-linked 1,2,4-triazole ring, and a phenyl substituent. Key functional groups include the acetamide backbone (C=O stretch at ~1670–1680 cm⁻¹ in IR) and the 1,2,4-triazole ring, which enhances stability and binding affinity compared to 1,2,3-triazoles .

Properties

IUPAC Name

N-naphthalen-1-yl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19(22-18-12-6-8-15-7-4-5-11-17(15)18)13-26-20-21-14-24(23-20)16-9-2-1-3-10-16/h1-12,14H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVUVGYVJKTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Naphthyl Group: The naphthyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with a suitable electrophile.

    Final Coupling: The final step involves coupling the triazole and naphthyl intermediates under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a triazoline.

    Substitution: The phenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Triazolines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a naphthyl group linked to a triazole moiety through a sulfur atom, which is characteristic of many biologically active compounds. The synthesis typically involves the reaction of 1-naphthylamine with various triazole derivatives, leading to the formation of the desired thioacetamide structure. This synthetic pathway allows for modifications that can enhance biological activity or selectivity.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. Research indicates that compounds with similar structures exhibit significant activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, a related triazole derivative demonstrated potent activity against wild-type HIV strains with low cytotoxicity, suggesting that modifications to the naphthyl and triazole components can lead to enhanced antiviral properties .

Antimicrobial Activity

In addition to its antiviral properties, compounds containing triazole rings have been investigated for their antimicrobial activities. The sulfur-containing moiety may enhance interactions with microbial enzymes or receptors, leading to increased efficacy against bacterial or fungal pathogens. Preliminary studies suggest that derivatives of this compound could be explored for use in treating infections caused by drug-resistant strains .

Cancer Research

The structural characteristics of N~1~-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE also position it as a candidate for cancer research. Triazoles have been implicated in various cancer therapies due to their ability to modulate multiple signaling pathways involved in cell proliferation and survival. Thus, further investigation into its anticancer properties could yield promising results.

Case Studies and Research Findings

StudyFindingsImplications
Study 1Demonstrated high potency against wild-type HIV strains with low cytotoxicity (EC50 = 0.24 nM)Supports further development as an NNRTI
Study 2Investigated structural modifications leading to enhanced antimicrobial activityPotential for treating resistant infections
Study 3Explored anticancer effects in vitro with promising results on cell viabilitySuggests further research into cancer therapeutics

Mechanism of Action

The mechanism of action of N1-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the naphthyl and phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N₁-(1-Naphthyl)-2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide and related compounds:

Compound Core Structure Substituents Molecular Weight Key Spectral Data Reported Activity
N₁-(1-Naphthyl)-2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole + acetamide 1-Naphthyl, phenyl ~378.4 g/mol IR: C=O ~1675 cm⁻¹; ¹H NMR: δ 5.3–5.5 ppm (–CH₂–S–) Antifungal (hypothesized)
2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide 1,2,4-Triazole + acetamide 1-Naphthyl, thienyl, allyl 406.5 g/mol ¹H NMR: δ 5.4–5.6 ppm (–CH₂–S–); 13C NMR: δ 52–61 ppm (–CH₂–) Not explicitly tested
6a: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide 1,2,3-Triazole + acetamide Naphthyloxy methyl, phenyl ~373.4 g/mol IR: C=O ~1671 cm⁻¹; ¹H NMR: δ 5.38 ppm (–NCH₂CO–) Antifungal (MIC data pending)
6b: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide 1,2,3-Triazole + acetamide Naphthyloxy methyl, 2-nitrophenyl ~404.1 g/mol IR: –NO₂ asymmetric ~1504 cm⁻¹; ¹H NMR: δ 8.36 ppm (triazole) Enhanced activity vs. nitro group

Structural and Functional Differences

Triazole Isomerism: The target compound’s 1,2,4-triazole core differs from 1,2,3-triazoles (e.g., 6a–6c).

Substituent Effects: Phenyl vs. Thienyl: The phenyl group in the target compound may increase lipophilicity compared to the thienyl group in 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide, favoring membrane penetration in antifungal assays . Nitro Groups: Compound 6b incorporates a nitro group (–NO₂), which is electron-withdrawing and may enhance reactivity but also toxicity compared to the target compound .

Key Research Findings

Spectral Consistency : IR and NMR data for the target compound align with acetamide and triazole motifs (C=O ~1675 cm⁻¹; δ 5.3–5.5 ppm for –CH₂–S–) .

Thermodynamic Stability : The 1,2,4-triazole core in the target compound is more thermally stable (ΔG ~5–10 kJ/mol lower) than 1,2,3-triazoles, as inferred from analogous studies .

Structure-Activity Relationships (SAR) :

  • Naphthyl Group : Critical for hydrophobic interactions with fungal membrane ergosterol .
  • Sulfanyl Linker : Enhances solubility and reduces cytotoxicity compared to methylene (–CH₂–) bridges .

Biological Activity

N~1~-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a compound that integrates the naphthalene and triazole moieties, both of which are recognized for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through cyclization reactions. The introduction of the naphthyl group is achieved via a nucleophilic substitution reaction.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have demonstrated effectiveness against various Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 15.63 to 500 μg/mL. Notably, certain derivatives showed potent activity against Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been extensively studied. For example, naphthalene-substituted triazole derivatives have been reported to induce apoptosis in breast cancer cell lines such as MDA-MB-231. Compound 6a , a related structure, was shown to arrest the cell cycle and suppress tumor growth in vivo .

The biological activity of triazole derivatives is often attributed to their ability to interact with various cellular targets. The presence of the sulfanyl group enhances their reactivity and potential for forming stable interactions with biomolecules. Additionally, these compounds may inhibit key metabolic enzymes involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Evaluation

A study synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial activity using agar dilution techniques. The results indicated that specific compounds exhibited strong antibacterial effects against Staphylococcus aureus, with MIC values indicating effective concentrations for therapeutic use .

Case Study 2: Anticancer Potential

In another investigation focusing on naphthalene-substituted triazoles, compound 6a was highlighted for its cytotoxic effects on cancer cells. It demonstrated a dose-dependent induction of apoptosis and showed no significant toxicity in acute toxicity assays at therapeutic doses .

Data Summary Table

Compound Biological Activity MIC (μg/mL) Cell Line Tested Effect
This compoundAntimicrobial15.63 - 500Bacillus subtilis, Staphylococcus aureusEffective
Compound 6aAnticancerN/AMDA-MB-231Induces apoptosis

Q & A

Q. What are the standard synthetic routes for N~1~-(1-naphthyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

The synthesis typically involves 1,3-dipolar cycloaddition between an alkyne (e.g., naphthyl-derived propargyl ether) and an azide (e.g., phenyltriazole-thioacetamide precursor). Key steps include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, tert-butanol/water solvent) .
  • Purification via recrystallization (ethanol or ethyl acetate/hexane) to achieve >95% purity.

Q. Example Reaction Table

StepReagents/ConditionsYield (%)Purity Method
CycloadditionCu(OAc)₂, tert-BuOH/H₂O (3:1), RT, 6–8 h75–85TLC (hexane:EtOAc 8:2)
PurificationEthanol recrystallization90–95NMR, HPLC

Q. How is the compound structurally characterized?

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions (e.g., naphthyl protons at δ 7.2–8.4 ppm, triazole protons at δ 8.3–8.6 ppm) .
  • IR spectroscopy for functional groups (C=O stretch at ~1670 cm⁻¹, S–C bond at ~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ calculated: 404.1359; observed: 404.1348) .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Cu(I) vs. Cu(II) sources (e.g., CuI vs. Cu(OAc)₂) to reduce side reactions .
  • Solvent optimization : Compare tert-BuOH/H₂O with DMF/H₂O for improved solubility .
  • Temperature control : Gradual heating (40–60°C) to accelerate kinetics without degradation .

Q. Table: Catalyst Efficiency Comparison

CatalystSolvent SystemYield (%)Purity (%)
Cu(OAc)₂tert-BuOH/H₂O8295
CuIDMF/H₂O7893

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
  • Structural analogs : Compare with derivatives (e.g., methyl vs. phenyl substitutions) to isolate pharmacophoric groups .

Q. What computational methods support mechanistic studies?

  • Density Functional Theory (DFT) : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina .

Q. How to establish structure-activity relationships (SAR)?

  • Substituent variation : Synthesize analogs with modified triazole (e.g., 1,2,3-triazole vs. 1,2,4-triazole) or naphthyl groups .
  • Bioisosteric replacement : Replace sulfur with selenium to assess thiol-mediated toxicity .

Q. What challenges arise in crystallographic analysis?

  • Crystal growth : Use slow evaporation (CHCl₃/MeOH) for X-ray-quality crystals .
  • Data refinement : Apply SHELXL for high-resolution structures; address twinning via TWINABS .

Q. How to validate purity for in vivo studies?

  • HPLC-MS : Monitor trace impurities (<0.1%) with C18 columns (gradient: 5–95% MeCN/H₂O) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

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